molecular formula C27H36O4Si B12105177 1-(tert-butyldiphenylsilyloxy)-2-((4S,5S)-2,2-dimethyl-5-vinyl-1,3-dioxolan-4-yl)but-3-en-2-ol

1-(tert-butyldiphenylsilyloxy)-2-((4S,5S)-2,2-dimethyl-5-vinyl-1,3-dioxolan-4-yl)but-3-en-2-ol

Cat. No.: B12105177
M. Wt: 452.7 g/mol
InChI Key: MRMXJVYBAQQFMN-UHFFFAOYSA-N
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Description

1-[tert-Butyl(diphenyl)silyl]oxy-2-(5-ethenyl-2,2-dimethyl-1,3-dioxolan-4-yl)but-3-en-2-ol is a complex organic compound that features a silyl ether protecting group. This compound is often used in organic synthesis due to its stability and reactivity under various conditions. The presence of the tert-butyl(diphenyl)silyl group provides steric hindrance, making it resistant to acidic hydrolysis and nucleophilic attacks.

Chemical Reactions Analysis

Types of Reactions

1-[tert-Butyl(diphenyl)silyl]oxy-2-(5-ethenyl-2,2-dimethyl-1,3-dioxolan-4-yl)but-3-en-2-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC, DMP, and other mild oxidizing agents.

    Reduction: LiAlH4, NaBH4, and other reducing agents.

    Substitution: Acidic or basic conditions with nucleophiles like halides or alkoxides.

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, alcohols, and substituted silyl ethers, depending on the reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 1-[tert-butyl(diphenyl)silyl]oxy-2-(5-ethenyl-2,2-dimethyl-1,3-dioxolan-4-yl)but-3-en-2-ol involves the protection of hydroxyl groups through the formation of a silyl ether bond. The tert-butyl(diphenyl)silyl group provides steric hindrance, making the compound resistant to hydrolysis and nucleophilic attacks. This stability allows for selective reactions to occur at other functional groups without affecting the protected hydroxyl group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[tert-Butyl(diphenyl)silyl]oxy-2-(5-ethenyl-2,2-dimethyl-1,3-dioxolan-4-yl)but-3-en-2-ol is unique due to the presence of the tert-butyl(diphenyl)silyl group, which offers increased resistance to acidic hydrolysis and nucleophilic attacks compared to other silyl ethers. This makes it particularly useful in complex organic syntheses where selective protection and deprotection of hydroxyl groups are required .

Properties

Molecular Formula

C27H36O4Si

Molecular Weight

452.7 g/mol

IUPAC Name

1-[tert-butyl(diphenyl)silyl]oxy-2-(5-ethenyl-2,2-dimethyl-1,3-dioxolan-4-yl)but-3-en-2-ol

InChI

InChI=1S/C27H36O4Si/c1-8-23-24(31-26(6,7)30-23)27(28,9-2)20-29-32(25(3,4)5,21-16-12-10-13-17-21)22-18-14-11-15-19-22/h8-19,23-24,28H,1-2,20H2,3-7H3

InChI Key

MRMXJVYBAQQFMN-UHFFFAOYSA-N

Canonical SMILES

CC1(OC(C(O1)C(CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C)(C=C)O)C=C)C

Origin of Product

United States

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